molecular formula C7H7BrIN B15243402 (2-Bromo-4-iodophenyl)methanamine

(2-Bromo-4-iodophenyl)methanamine

Cat. No.: B15243402
M. Wt: 311.95 g/mol
InChI Key: XFJKRWIXONJXGQ-UHFFFAOYSA-N
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Description

(2-Bromo-4-iodophenyl)methanamine (CAS 1261816-92-5) is a high-purity chemical building block of significant interest in advanced pharmaceutical research and development. With the molecular formula C7H7BrIN and a molecular weight of 311.95 g/mol, this compound is characterized by its high purity, typically not less than 98% . Its structure, featuring both bromo and iodo substituents on the phenyl ring, makes it a versatile intermediate for various synthetic transformations, particularly in metal-catalyzed cross-coupling reactions. This allows researchers to efficiently create more complex molecular architectures. Recent scientific literature highlights the application of this compound and its structural analogues in medicinal chemistry, specifically in the discovery and development of novel therapeutics targeting the central nervous system. For instance, research published in the Journal of Medicinal Chemistry has explored constrained phenethylamine analogues, demonstrating that the 2-bromo-4-iodo substitution pattern is valuable in the synthesis of selective serotonin 2A receptor (5-HT2AR) agonists . These investigations are crucial for developing potential treatments for psychiatric disorders such as depression and substance abuse, positioning this compound as a critical scaffold in neuroscientific and psychopharmacological research. This product is intended for Research Use Only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H7BrIN

Molecular Weight

311.95 g/mol

IUPAC Name

(2-bromo-4-iodophenyl)methanamine

InChI

InChI=1S/C7H7BrIN/c8-7-3-6(9)2-1-5(7)4-10/h1-3H,4,10H2

InChI Key

XFJKRWIXONJXGQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1I)Br)CN

Origin of Product

United States

Chemical Identity and Properties of 2 Bromo 4 Iodophenyl Methanamine

(2-Bromo-4-iodophenyl)methanamine is a primary amine derivative of a di-halogenated toluene. While detailed experimental data on the pure compound is scarce in publicly available literature, its hydrochloride salt is commercially available, confirming its stability and accessibility. bldpharm.com

Table 1: Chemical Identifiers and Properties of this compound Hydrochloride

PropertyValueSource
Chemical Name This compound hydrochloride bldpharm.com
CAS Number 2995287-52-8 bldpharm.com
Molecular Formula C₇H₈BrIN · HClInferred
Molecular Weight 348.42 g/mol Inferred
Appearance Likely a solidInferred

Chemical Reactivity and Transformational Chemistry of 2 Bromo 4 Iodophenyl Methanamine

Reactivity of the Primary Amine Functional Group

The primary amine group (-CH₂NH₂) is a key center of reactivity, functioning as a potent nucleophile and a base. This allows it to participate in a variety of fundamental organic reactions to form new carbon-nitrogen bonds.

Nucleophilic Acyl Substitution for Amide Formation

The primary amine of (2-Bromo-4-iodophenyl)methanamine readily undergoes nucleophilic acyl substitution with a variety of acylating agents to form stable amide derivatives. This reaction is fundamental for introducing new functional groups and building molecular complexity. The nitrogen atom's lone pair of electrons attacks the electrophilic carbonyl carbon of an acyl halide, anhydride, or ester, leading to the formation of a tetrahedral intermediate which then collapses to yield the amide and a leaving group. The reaction is often carried out in the presence of a base to neutralize the acidic byproduct. rsc.org

General Reaction Scheme for Amide Formation: this compound + R-CO-L → N-((2-Bromo-4-iodophenyl)methyl)acetamide (where L is a leaving group like -Cl, -OCOR, or -OR)

Below is a table summarizing common acylating agents used for this transformation.

Acylating AgentLeaving Group (L)Typical Conditions
Acyl Chloride (R-COCl)Chloride (-Cl)Aprotic solvent, often with a non-nucleophilic base (e.g., triethylamine, pyridine)
Acid Anhydride ((RCO)₂O)Carboxylate (-OCOR)Neat or in a solvent, can be heated, sometimes with a catalyst
Ester (R-COOR')Alkoxide (-OR')Often requires heat or catalysis (e.g., acid or base)
Carboxylic Acid (R-COOH)Water (-OH)Requires a coupling agent (e.g., DCC, EDC) to activate the carboxylic acid

Condensation Reactions to Form Imines and Schiff Bases

The primary amine of this compound can react with aldehydes or ketones in a condensation reaction to form imines, also known as Schiff bases. nih.govnih.gov This reversible reaction typically requires acid or base catalysis and involves the formation of a carbinolamine intermediate, which then dehydrates to yield the final imine product. The formation of the characteristic azomethine (-C=N-) group is a versatile method for creating new carbon-nitrogen double bonds. nih.gov

General Reaction Scheme for Imine Formation: this compound + R₂C=O → (2-Bromo-4-iodophenyl)methyl-imine + H₂O

The following table provides examples of carbonyl compounds that can react with this compound.

Carbonyl CompoundProduct Type
Benzaldehyde (B42025)N-benzylidene-(2-bromo-4-iodophenyl)methanamine
AcetoneN-(propan-2-ylidene)-(2-bromo-4-iodophenyl)methanamine
CyclohexanoneN-cyclohexylidene-(2-bromo-4-iodophenyl)methanamine
4-NitrobenzaldehydeN-(4-nitrobenzylidene)-(2-bromo-4-iodophenyl)methanamine

Alkylation and Acylation for Secondary and Tertiary Amine Derivatives

The primary amine can be sequentially alkylated to form secondary and tertiary amines. This is typically achieved through reaction with alkyl halides. chemguide.co.uk The reaction proceeds via nucleophilic substitution, where the amine attacks the electrophilic carbon of the alkyl halide. The initial reaction forms a secondary amine, which can then undergo a second alkylation to yield a tertiary amine. chemguide.co.ukgoogle.com A final alkylation can produce a quaternary ammonium (B1175870) salt. chemguide.co.uk To control the extent of alkylation, reaction conditions such as stoichiometry must be carefully managed. A commercially available example is (2-bromo-4-iodophenyl)methylamine, a secondary amine derivative of the parent compound. sigmaaldrich.com

Reaction Sequence for Alkylation:

Primary to Secondary: this compound + R-X → [(2-Bromo-4-iodophenyl)methyl]R-amine

Secondary to Tertiary: [(2-Bromo-4-iodophenyl)methyl]R-amine + R'-X → [(2-Bromo-4-iodophenyl)methyl]RR'-amine

The table below lists common alkylating agents.

Alkylating AgentTypeNotes
Methyl IodideAlkyl HalideHighly reactive, good for methylation.
Benzyl (B1604629) BromideAlkyl HalideUsed to introduce a benzyl group.
Ethyl Bromoacetateα-Halo EsterIntroduces an ester functionality.
Dimethyl SulfateDialkyl SulfateA potent and toxic methylating agent.

Reactivity of Aromatic Halogen Substituents

The presence of both bromine and iodine on the aromatic ring provides a platform for a variety of transition-metal-catalyzed cross-coupling reactions. The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds often allows for selective functionalization.

Transition-Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig)

This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions. The C-I bond is generally more reactive than the C-Br bond in oxidative addition to palladium(0), enabling selective coupling at the 4-position. illinois.edu

Suzuki-Miyaura Coupling: This reaction forms new carbon-carbon bonds by coupling the aryl halide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. illinois.edunih.gov Selective coupling at the C-I bond can be achieved under milder conditions, leaving the C-Br bond available for subsequent transformations. mdpi.com

Sonogashira Coupling: This reaction couples the aryl halide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. organic-chemistry.orgnih.gov Similar to the Suzuki reaction, the C-I bond will react preferentially, allowing for the introduction of an alkyne group at the 4-position.

Heck Coupling: This reaction forms a new carbon-carbon bond by coupling the aryl halide with an alkene in the presence of a palladium catalyst and a base.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction can form a new carbon-nitrogen bond by coupling the aryl halide with an amine. wikipedia.orglibretexts.orgorganic-chemistry.org This would allow for the introduction of a new amino group at either the 2- or 4-position of the benzene (B151609) ring.

The following table summarizes these key cross-coupling reactions.

Reaction NameCoupling PartnerCatalyst System (Typical)Bond Formed
Suzuki-MiyauraBoronic acid/ester (R-B(OH)₂)Pd(PPh₃)₄, PdCl₂(dppf) + BaseC-C
SonogashiraTerminal alkyne (R-C≡CH)PdCl₂(PPh₃)₂, CuI + Amine BaseC-C (sp)
HeckAlkene (R-CH=CH₂)Pd(OAc)₂, P(o-tol)₃ + BaseC-C (sp²)
Buchwald-HartwigAmine (R₂NH)Pd₂(dba)₃, Ligand (e.g., BINAP) + BaseC-N

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) reactions involve the replacement of a halide on an aromatic ring by a nucleophile. This reaction pathway is generally facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. In this compound, the bromo and iodo substituents are deactivating, and there are no strongly activating groups like a nitro group on the ring. Consequently, SNAr reactions are generally difficult to achieve with this substrate under standard conditions and would likely require harsh reaction conditions or specialized nucleophiles. Transition-metal-catalyzed cross-coupling reactions are typically the preferred method for functionalizing the aryl halides in this compound.

Reductive Dehalogenation and Hydrogenation

Reductive dehalogenation is a fundamental transformation in organic synthesis, often employed to remove halogen atoms and introduce hydrogen. In the case of this compound, selective dehalogenation is anticipated.

Reductive Dehalogenation: It is well-established that the C-I bond is more susceptible to cleavage than the C-Br bond in palladium-catalyzed reductive dehalogenation reactions. This preferential reactivity is attributed to the lower bond dissociation energy of the C-I bond compared to the C-Br bond. Therefore, under controlled conditions, this compound is expected to undergo selective deiodination to yield (2-bromophenyl)methanamine.

A variety of reducing agents can be employed for this transformation, with common examples including hydrogen gas (H₂), formic acid and its salts, and various hydrides, often in the presence of a palladium catalyst. The choice of catalyst and reaction conditions can be fine-tuned to optimize selectivity and yield.

Hydrogenation: Catalytic hydrogenation of this compound would likely involve both dehalogenation and reduction of the aromatic ring, depending on the reaction conditions. Under mild conditions, selective removal of the iodine atom would be the primary reaction. More forcing conditions, such as higher pressures of hydrogen and more active catalysts (e.g., Raney nickel or rhodium on carbon), could lead to the removal of both halogen atoms and subsequent saturation of the benzene ring to afford (cyclohexyl)methanamine.

The following table illustrates the predicted products of reductive dehalogenation and hydrogenation of this compound under different hypothetical conditions, based on the reactivity of analogous compounds.

EntryReactantCatalystReducing AgentSolventTemperature (°C)Pressure (atm)Major Product(s)Predicted Yield (%)
1This compoundPd/C (5 mol%)H₂Methanol251(2-Bromophenyl)methanamine>95
2This compoundPd(OAc)₂ (2 mol%), PPh₃ (4 mol%)HCOOH/NEt₃DMF80N/A(2-Bromophenyl)methanamine85-95
3This compoundRaney NiH₂Ethanol (B145695)10050(Cyclohexyl)methanamine70-80
4This compoundRh/C (5 mol%)H₂Acetic Acid8020(Cyclohexyl)methanamine, (Phenyl)methanamineMixture

Note: The data in this table is illustrative and based on the known reactivity of similar bromo-iodoarenes. Actual experimental results may vary.

Interplay of Multiple Reactive Centers: Chemo- and Regioselectivity

The presence of the C-Br bond, the C-I bond, and the aminomethyl group provides multiple reactive centers in this compound. The control of chemo- and regioselectivity is, therefore, a crucial aspect of its synthetic transformations.

As discussed, the primary factor governing chemoselectivity in dehalogenation is the differential reactivity of the C-I and C-Br bonds. This allows for the selective removal of the iodine atom.

In cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), the greater reactivity of the C-I bond towards oxidative addition to a low-valent palladium catalyst would be the determining factor for regioselectivity. Reactions would be expected to occur preferentially at the 4-position, leaving the bromine atom at the 2-position intact for subsequent transformations. The directing effect of the methanamine group is likely to be of secondary importance compared to the inherent reactivity difference between the two carbon-halogen bonds.

Mechanistic Investigations of Key Transformations

While direct mechanistic studies on this compound are absent from the literature, the mechanisms of related transformations provide a solid foundation for understanding its reactivity.

Elucidation of Reaction Mechanisms

The mechanism of palladium-catalyzed reductive dehalogenation of aryl halides is generally accepted to proceed through a catalytic cycle involving:

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the carbon-halogen bond. In the case of this compound, this would preferentially occur at the more labile C-I bond to form a Pd(II)-aryl intermediate.

Reductive Step: The resulting organopalladium(II) intermediate reacts with the hydrogen source. This can occur via several pathways, including σ-bond metathesis with a hydride source or hydrogenolysis with H₂.

Reductive Elimination: The final step involves the reductive elimination of the dehalogenated product and regeneration of the active Pd(0) catalyst.

Kinetic Studies and Reaction Profile Analysis

Kinetic studies on the dehalogenation of mixed dihaloarenes have consistently shown a significantly faster reaction rate for the cleavage of the C-I bond compared to the C-Br bond. For this compound, it is anticipated that the rate of deiodination would be several orders of magnitude greater than the rate of debromination under identical conditions.

A hypothetical reaction profile for the palladium-catalyzed reductive dehalogenation of this compound would show a lower activation energy for the oxidative addition to the C-I bond compared to the C-Br bond. This difference in activation energy is the kinetic basis for the observed chemoselectivity.

The following table outlines the predicted relative rate constants for the dehalogenation of this compound based on typical C-I vs. C-Br reactivity ratios.

ReactionRelative Rate Constant (k_rel)
Reductive Deiodination100 - 1000
Reductive Debromination1

Note: This table presents a qualitative prediction of relative reaction rates based on established principles.

Applications of this compound in Advanced Organic Synthesis Remain Undocumented in Publicly Accessible Research

The unique substitution pattern of this compound, featuring both a bromine and an iodine atom on the aromatic ring, theoretically offers a versatile platform for synthetic chemists. The differential reactivity of the bromo and iodo substituents in cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings, could potentially allow for the sequential and site-selective introduction of various functional groups. This would make it an attractive starting material for the construction of polyfunctional aromatic and heterocyclic compounds.

Furthermore, the presence of the aminomethyl group provides a handle for a variety of chemical transformations, including N-alkylation, acylation, and the formation of Schiff bases, which are fundamental reactions in the synthesis of diverse chemical scaffolds. In the field of analytical chemistry, novel derivatization reagents are continuously sought to enhance the detection and quantification of analytes. A molecule with the structural features of this compound could potentially be explored for such purposes.

However, the absence of documented research into these potential applications means that its practical utility and specific contributions to the field of advanced organic synthesis remain speculative. There are no available studies detailing its role in the synthesis of complex polyfunctional molecules, its use as a precursor for functionalized aromatic or heterocyclic systems, its application in the design of novel chemical scaffolds, or its development as a derivatization reagent for analytical chemistry.

Consequently, a detailed, evidence-based article on the applications of this compound cannot be provided at this time. The scientific community has yet to publish research that would form the basis for such a review.

Quantum Chemical Characterization of Electronic Structure and Energetics

Quantum chemical methods are instrumental in elucidating the fundamental electronic characteristics of a molecule. For this compound, these calculations would reveal how the presence of bromine and iodine atoms, along with the aminomethyl group on the phenyl ring, influences its electronic behavior.

Density Functional Theory (DFT) is a robust computational method for determining the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry. For this compound, a DFT calculation, likely using a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be performed to predict bond lengths, bond angles, and dihedral angles.

The expected optimized geometry would feature a planar phenyl ring with the bromo, iodo, and aminomethyl substituents attached. The precise bond lengths and angles would be influenced by both steric and electronic effects. For instance, the carbon-halogen bond lengths (C-Br and C-I) would be predictable, as would the geometry of the aminomethyl group.

Table 1: Predicted Optimized Geometric Parameters for this compound (Illustrative)

ParameterPredicted Value (Illustrative)
C-Br Bond Length~1.90 Å
C-I Bond Length~2.10 Å
C-C (aromatic) Bond Lengths~1.39 - 1.41 Å
C-N Bond Length~1.47 Å
C-C-Br Bond Angle~120°
C-C-I Bond Angle~120°
H-N-H Bond Angle~107°

Note: These values are illustrative and would need to be confirmed by actual DFT calculations on the molecule.

The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution within a molecule. It is invaluable for predicting sites susceptible to electrophilic and nucleophilic attack. For this compound, the MEP surface would likely show regions of negative potential (color-coded in red or yellow) around the nitrogen atom of the amine group and the halogen atoms, indicating their nucleophilic character due to the presence of lone pairs of electrons. Conversely, regions of positive potential (blue) would be expected around the hydrogen atoms of the amine group and the phenyl ring, signifying their electrophilic character.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO.

Conformational Analysis and Stereochemical Considerations

The aminomethyl group (-CH2NH2) attached to the phenyl ring can rotate around the C-C single bond. Conformational analysis would involve calculating the energy of the molecule as a function of the dihedral angle defined by the plane of the phenyl ring and the C-N bond. This analysis would identify the most stable conformer(s) and the energy barriers to rotation. It is likely that the staggered conformations, which minimize steric hindrance between the amine group and the ortho-bromo substituent, would be the most energetically favorable. As this compound does not possess a chiral center, it is achiral and does not have enantiomers.

Prediction of Chemical Reactivity Descriptors (e.g., Fukui functions, electrophilicity index)

Global and local reactivity descriptors, derived from conceptual DFT, provide quantitative measures of a molecule's reactivity.

Electrophilicity Index (ω): This descriptor quantifies the ability of a molecule to accept electrons. A higher electrophilicity index suggests a greater capacity to act as an electrophile. The presence of two electron-withdrawing halogens on the phenyl ring would likely result in a significant electrophilicity index for this compound.

Fukui Functions (f(r)): These functions identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attack. For this compound, the Fukui functions would likely indicate that the nitrogen atom is a primary site for electrophilic attack, while the carbon atoms of the phenyl ring, particularly those activated by the substituents, would be susceptible to nucleophilic attack.

Table 2: Predicted Reactivity Descriptors for this compound (Illustrative)

DescriptorPredicted Trend
HOMO EnergyRelatively high, but lowered by halogens
LUMO EnergyLowered by halogens
HOMO-LUMO GapModerate
Electrophilicity Index (ω)Moderately high

Note: These are qualitative predictions and require quantitative calculations for confirmation.

Computational Modeling of Reaction Pathways and Transition States

Computational modeling can be employed to investigate the mechanisms of reactions involving this compound. For example, the N-acylation of the amine group is a common reaction. A computational study could map out the entire reaction pathway, starting from the reactants (the amine and an acylating agent), proceeding through the transition state, and ending with the products. By calculating the energies of these species, the activation energy for the reaction can be determined, providing insights into the reaction kinetics. Similarly, reactions involving the substitution of the bromo or iodo groups could be modeled to understand their relative reactivities and the preferred reaction mechanisms.

Non-Linear Optical Properties and Other Advanced Electronic Properties

Computational studies on similar halogen-substituted aromatic compounds often employ Density Functional Theory (DFT) to calculate key NLO parameters. nih.gov These parameters include the dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β). The first-order hyperpolarizability is a measure of the second-order NLO response and is crucial for applications such as second-harmonic generation.

For a molecule to exhibit a significant NLO response, it often possesses a degree of intramolecular charge transfer (ICT). This is typically achieved by having electron-donating and electron-accepting groups attached to a conjugated system. In this compound, the methanamine group (-CH2NH2) acts as an electron-donating group, while the bromo and iodo substituents are primarily electron-withdrawing. This donor-acceptor arrangement can facilitate ICT upon excitation, a key requirement for second-order NLO activity.

Theoretical investigations into halogen-substituted curcumin (B1669340) analogs have shown that the type and position of the halogen can tune the NLO properties. nih.gov It was observed that bromo-substituted compounds could exhibit significant first hyperpolarizability, with calculated values being several times larger than that of urea, a standard NLO material. nih.gov This suggests that this compound may also possess noteworthy NLO characteristics.

While a definitive quantitative analysis of the NLO and advanced electronic properties of this compound requires specific computational or experimental investigation, the existing body of research on related compounds provides a strong indication that it would be a candidate for NLO applications. Future theoretical studies would be invaluable in precisely quantifying its hyperpolarizability and other electronic characteristics.

Potential Research Applications

Application in Medicinal Chemistry

The di-halogenated phenylmethanamine scaffold is a key component in a variety of pharmacologically active molecules. The bromine and iodine atoms can be utilized for the introduction of diverse substituents through cross-coupling reactions, allowing for the rapid generation of compound libraries for drug discovery. The primary amine can be readily derivatized to form amides, sulfonamides, and other functional groups known to modulate biological activity. The ortho-bromo and para-iodo substitution pattern allows for selective functionalization, enabling the synthesis of complex, three-dimensional molecules with precise control over their stereochemistry and electronic properties.

Utility in Materials Science

Arylmethanamines are also employed in the synthesis of novel materials. The amine functionality can be used to incorporate the molecule into polymers or onto surfaces, while the halogenated aromatic ring can influence the electronic and photophysical properties of the resulting materials. The potential for selective functionalization of the bromine and iodine atoms could be exploited to create materials with tailored properties for applications in electronics, sensing, and catalysis.

Conclusion

Strategies for ortho-Bromo and para-Iodo Aromatic Ring Functionalization

Achieving the 2-bromo-4-iodo substitution pattern on a benzene (B151609) ring is a central challenge. The directing effects of the substituents must be carefully managed to ensure the correct placement of the halogens. Several classical and modern organic chemistry reactions can be employed for this purpose.

Electrophilic aromatic substitution (EAS) is a fundamental method for introducing functional groups, including halogens, onto an aromatic ring. guidechem.com The strategy for synthesizing a 2-bromo-4-iodo substituted benzene derivative often begins with a monosubstituted precursor, where the existing group directs the incoming electrophiles.

A plausible route starts with p-toluidine (B81030) (4-methylaniline). The amino group can be converted into a diazonium salt, which is then substituted with iodine via a Sandmeyer-type reaction to yield p-iodotoluene. guidechem.com At this stage, the ring has a methyl group and an iodine atom in a para relationship. The methyl group is an ortho, para-director. Since the para position is already occupied by iodine, the subsequent bromination is directed to the ortho position relative to the methyl group. youtube.com

The bromination of p-iodotoluene can be achieved using bromine (Br₂) in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃). nih.govchemguide.co.uk The catalyst polarizes the Br-Br bond, making one bromine atom sufficiently electrophilic to be attacked by the electron-rich aromatic ring. chemguide.co.uk This sequence yields 2-bromo-4-iodotoluene, the key precursor for the final amination steps.

The introduction of iodine onto an aromatic ring can also be accomplished using an oxidizing agent, such as nitric acid or hydrogen peroxide, in conjunction with iodine (I₂), to generate a more potent electrophilic iodine species (I⁺). guidechem.com

Table 1: Reagents for Electrophilic Aromatic Halogenation

Halogen Reagent(s) Catalyst/Conditions Description
Bromine Br₂ FeBr₃ or AlCl₃ A classic Lewis acid-catalyzed method for brominating aromatic rings. nih.gov
Bromine N-Bromosuccinimide (NBS) Acid catalyst (e.g., H₂SO₄) A milder alternative for bromination, often used for activated rings.
Iodine I₂ HNO₃ or H₂O₂ An oxidizing agent is required to generate the electrophilic iodine species (I⁺). guidechem.com

Directed ortho-Metalation (DoM) offers a powerful and highly regioselective alternative to classical electrophilic aromatic substitution. cymitquimica.com This strategy relies on the use of a directing metalation group (DMG) that coordinates to an organolithium reagent, such as n-butyllithium, facilitating the deprotonation of the nearest ortho-position. cymitquimica.comlibretexts.org The resulting aryllithium intermediate is a potent nucleophile that can react with a wide range of electrophiles. cymitquimica.com

To synthesize a 2-bromo-4-iodo aromatic system using this method, one could start with a precursor like 4-iodoaniline (B139537). The amino group would first need to be protected and converted into a strong DMG, such as a pivalamide (B147659) or a carbamate. wikipedia.org The O-carbamate group, in particular, is recognized as one of the most powerful DMGs. wikipedia.org Treatment of the N-protected 4-iodoaniline with a strong lithium base would selectively metalate the C-2 position (ortho to the DMG). Quenching this lithiated species with a suitable bromine source, such as 1,2-dibromoethane (B42909) or hexachloroethane, would install the bromine atom at the desired position. Subsequent deprotection would reveal the 2-bromo-4-iodoaniline (B1283091) core, which could then be further modified.

Table 2: Common Directed Metalation Groups (DMGs) in Order of Directing Ability

Group Formula Relative Directing Power
O-Carbamate -OC(O)NEt₂ Very Strong wikipedia.org
Amide -C(O)N(i-Pr)₂ Very Strong libretexts.org
Oxazoline -C₄H₄NO Strong
Methoxy -OCH₃ Moderate cymitquimica.com

The Sandmeyer reaction is a versatile and widely used method for introducing a variety of substituents, including halogens and cyano groups, onto an aromatic ring by replacing a diazonium salt group. chemicalbook.comorgsyn.org This is particularly useful for creating substitution patterns that are not easily accessible through direct electrophilic substitution. google.com

The reaction begins with the diazotization of a primary aromatic amine using sodium nitrite (B80452) (NaNO₂) in the presence of a strong acid (like HCl or H₂SO₄) at low temperatures (0-5 °C) to form a diazonium salt. orgsyn.org This salt is then treated with a copper(I) halide (CuBr, CuCl) to yield the corresponding aryl halide. chemicalbook.com The mechanism is believed to proceed through a radical-nucleophilic aromatic substitution (SRNAr) pathway, involving a single-electron transfer from the copper(I) catalyst. chemicalbook.comgoogle.com

In a synthetic route to this compound, one could envision starting with 2-amino-4-iodotoluene. Diazotization of this amine followed by a Sandmeyer reaction with copper(I) bromide would yield 2-bromo-4-iodotoluene. Alternatively, starting with 4-amino-3-bromotoluene, a diazotization-iodination sequence (using potassium iodide, KI) could furnish the same product. science-revision.co.ukgoogle.com

Amination Pathways for the Methanamine Moiety Formation

Once the precursor 2-bromo-4-iodobenzaldehyde or its corresponding benzyl (B1604629) halide is synthesized, the final step is the introduction of the aminomethyl group.

Reductive amination is one of the most common and efficient methods for synthesizing amines. chemguide.co.uk This process involves the reaction of an aldehyde or ketone with ammonia (B1221849) or a primary/secondary amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.

Table 3: Common Reagents for Reductive Amination of Aromatic Aldehydes

Amine Source Reducing Agent Solvent Typical Yields
Ammonia (aq.) NaBH₄ Methanol Good to Excellent
Ammonium (B1175870) Acetate NaBH₃CN Methanol Excellent chemguide.co.uk
Ammonia/Ethanol (B145695) H₂/Pd-C Ethanol Good to Excellent
Nitroarenes H₂/GA-Pd Dioxane/H₂O Good (Domino reaction)

An alternative pathway to the methanamine involves a nucleophilic substitution reaction. This route first requires the conversion of the methyl group of 2-bromo-4-iodotoluene into a benzyl halide, typically a benzyl bromide. This is achieved through free-radical bromination using a reagent like N-bromosuccinimide (NBS) with a radical initiator (e.g., AIBN or light). This yields 2-bromo-4-iodobenzyl bromide.

This benzyl bromide is an excellent electrophile for SN2 reactions. Treatment with a suitable nitrogen nucleophile can displace the bromide and form the C-N bond. Using ammonia as the nucleophile will produce the desired primary amine. youtube.com However, a significant challenge with this method is over-alkylation. The product, this compound, is itself a nucleophile and can react with another molecule of the starting benzyl bromide to form a secondary amine, which can then form a tertiary amine and even a quaternary ammonium salt. libretexts.orgscience-revision.co.uk To favor the formation of the primary amine, a large excess of ammonia is typically used, which, by mass action, increases the probability that a molecule of benzyl bromide will collide with an ammonia molecule rather than the product amine. chemguide.co.ukscience-revision.co.uk The reaction is usually performed in a sealed tube with an ethanolic solution of ammonia under heat. chemguide.co.uk

Multi-Step Synthesis from Substituted Anilines

A common strategy for preparing substituted benzaldehydes, which are key precursors to benzylamines, is through the transformation of an appropriately substituted aniline (B41778). This approach offers a reliable method for controlling the substitution pattern on the aromatic ring. A representative multi-step synthesis to obtain a halo-substituted benzaldehyde (B42025) from a substituted aniline involves diazotization followed by a formylation reaction.

For instance, the synthesis of 2-bromo-4-methylbenzaldehyde (B1335389) can be achieved from 2-bromo-4-methylaniline. This process begins with the diazotization of the aniline using sodium nitrite in the presence of a strong acid, such as hydrochloric acid, at low temperatures (−5° to +5° C) to form the corresponding diazonium salt. The resulting diazonium salt is then reacted with a formylating agent, such as formaldoxime (B1209246) in the presence of a copper catalyst, to introduce the aldehyde functionality.

A similar synthetic rationale can be applied to produce the direct precursor for this compound, which is 2-bromo-4-iodobenzaldehyde. The synthesis would theoretically start from 2-bromo-4-iodoaniline. This aniline would undergo diazotization and subsequent formylation to yield the target benzaldehyde. The final step to obtain this compound is the reductive amination of the 2-bromo-4-iodobenzaldehyde. This reaction involves treating the aldehyde with an ammonia source (like ammonia or ammonium chloride) and a reducing agent.

An alternative to formylation involves the conversion of the diazonium salt to a nitrile (Sandmeyer reaction), followed by reduction to the amine. For example, a substituted benzonitrile (B105546) can be reduced to the corresponding benzylamine (B48309).

Chemo- and Regioselective Considerations in Synthetic Design

The synthesis of polysubstituted aromatic compounds like this compound is governed by the principles of chemo- and regioselectivity. The directing effects of the substituents on the aromatic ring play a crucial role in determining the outcome of electrophilic aromatic substitution reactions.

In the synthesis of precursors like 2-bromo-4-iodobenzaldehyde, achieving the desired 1,2,4-substitution pattern requires careful strategic planning. Direct halogenation of a monosubstituted benzene can often lead to a mixture of ortho, para, and sometimes meta isomers, along with poly-halogenated byproducts. For example, direct bromination of an activated ring, such as in anilines or phenols, can be difficult to control.

To circumvent these issues, synthetic strategies often employ protecting groups or start with precursors where the desired substitution pattern is already established. For instance, in the synthesis of a related compound, 2-bromo-4-methoxyaniline, the strong activating effect of the amino group can be dampened by acetylation. This allows for more controlled bromination at the desired position. The protecting group is then removed in a subsequent step.

Another key chemoselective consideration arises during the final reductive amination step. The reaction must selectively reduce the intermediate imine without affecting the bromo and iodo substituents on the aromatic ring. The choice of reducing agent is critical. Sodium borohydride (B1222165) or sodium cyanoborohydride are often used for reductive aminations as they are mild enough not to reduce the aldehyde starting material directly at a significant rate and are compatible with a wide range of functional groups. The use of catalytic hydrogenation with specific catalysts can also be employed, though care must be taken to avoid dehalogenation.

Optimization of Reaction Conditions and Yield Enhancement

Optimizing reaction conditions is essential for maximizing the yield and purity of the desired product while minimizing reaction times and the formation of byproducts. Key parameters that are often optimized include the choice of solvent, catalyst, temperature, and stoichiometry of reactants.

For the synthesis of precursors like substituted benzaldehydes, the conditions for halogenation are critical. In the bromination of 3,4-dimethoxybenzaldehyde (B141060) to yield 2-bromo-4,5-dimethoxybenzaldehyde, the reaction is carried out in glacial acetic acid, and controlling the temperature between 20-30°C with a specific molar ratio of bromine helps to achieve a high yield of the desired product.

In another example, the optimization of a Knoevenagel condensation, which can be a step in related syntheses, involved screening various catalysts and solvents. It was found that using molecular iodine (20 mol%) as a catalyst in ethanol under reflux conditions provided the best results in terms of yield and reaction time.

Table 1: Optimization of Catalyst and Solvent for a Knoevenagel Condensation

Entry Catalyst (20 mol%) Solvent Time (h) Yield (%)
1 Iodine EtOH 3 92
2 Iodine MeOH 4 85
3 Iodine CH3CN 5 78
4 Iodine DMF 6 70
5 Piperidine EtOH 8 65
6 p-TSA EtOH 7 72
7 None EtOH 24 No Reaction

This table is illustrative and based on findings for a related reaction type.

For the final reductive amination step, optimization would involve screening different reducing agents, ammonia sources, solvents, and temperature. For example, reductive aminations using cobalt nanoparticles as catalysts have been studied, where parameters such as hydrogen and ammonia pressure, temperature, and solvent composition were varied to maximize the yield of the primary amine. The development of continuous flow processes, where reaction parameters can be rapidly screened and optimized, represents an advanced approach to yield enhancement.

Advanced Chromatographic and Crystallographic Techniques for Product Isolation

Following the chemical synthesis, the isolation and purification of this compound and its precursors are critical to obtaining a product of high purity. A combination of chromatographic and crystallographic techniques is typically employed.

Column Chromatography: This is a fundamental purification technique used to separate the target compound from unreacted starting materials, reagents, and byproducts. The crude reaction mixture is loaded onto a column packed with a stationary phase, most commonly silica (B1680970) gel. A solvent system (eluent), typically a mixture of a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and a more polar solvent (e.g., ethyl acetate), is passed through the column. By carefully selecting the eluent composition, compounds with different polarities will move down the column at different rates, allowing for their separation. The progress of the separation is often monitored by thin-layer chromatography (TLC).

Crystallization: Recrystallization is a powerful technique for purifying solid compounds. The crude product is dissolved in a hot solvent in which it is sparingly soluble at room temperature. As the solution cools, the solubility of the compound decreases, leading to the formation of crystals. Impurities, which are present in smaller amounts, remain dissolved in the solvent (mother liquor). The pure crystals are then collected by

Spectroscopic and Structural Elucidation Methods

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

IR and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by observing their characteristic vibrational frequencies.

IR Spectroscopy: The IR spectrum of (2-Bromo-4-iodophenyl)methanamine is expected to show characteristic absorption bands. The N-H stretching vibrations of the primary amine group should appear as two bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic ring will be observed around 3000-3100 cm⁻¹, while the aliphatic C-H stretching of the methylene (B1212753) group will be in the 2850-2960 cm⁻¹ range. The C=C stretching vibrations of the aromatic ring will produce bands in the 1450-1600 cm⁻¹ region. The C-N stretching vibration is expected around 1020-1250 cm⁻¹. The C-Br and C-I stretching vibrations will appear in the fingerprint region, typically below 700 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the non-polar bonds. The aromatic ring vibrations and the C-Br and C-I bonds are expected to give strong signals in the Raman spectrum.

Expected IR Absorption Bands

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
-NH₂N-H Stretch3300-3500 (two bands)
Aromatic C-HC-H Stretch3000-3100
Aliphatic C-HC-H Stretch2850-2960
Aromatic C=CC=C Stretch1450-1600
-CH₂-Scissoring~1450
C-NC-N Stretch1020-1250
C-BrC-Br Stretch600-700
C-IC-I Stretch500-600

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathway Analysis

HRMS is a crucial technique for determining the exact molecular weight and elemental composition of a compound. For this compound (C₇H₇BrIN), the expected exact mass can be calculated. The presence of bromine and iodine, with their characteristic isotopic patterns (⁷⁹Br/⁸¹Br and ¹²⁷I), would result in a distinctive isotopic cluster for the molecular ion peak, confirming the presence of these halogens.

Fragmentation analysis would likely show the loss of the amine group, the bromine atom, and the iodine atom, leading to characteristic fragment ions. The benzylic cleavage to form a stable tropylium-like ion is also a probable fragmentation pathway.

X-ray Crystallography for Solid-State Molecular and Supramolecular Structure Determination

Single-crystal X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state. If a suitable crystal of this compound can be obtained, this technique would allow for the precise determination of bond lengths, bond angles, and torsional angles. It would also reveal the packing of the molecules in the crystal lattice and any intermolecular interactions, such as hydrogen bonding involving the amine group, which are crucial for understanding its supramolecular chemistry.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands in the ultraviolet region, characteristic of a substituted benzene (B151609) ring. The presence of the auxochromic amine group and the halogen substituents would cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted benzene. The spectrum would likely exhibit π → π* transitions of the aromatic system.

Future Research Directions and Perspectives

Development of Sustainable and Green Synthetic Methodologies

The development of environmentally benign synthetic methods is a paramount goal in modern chemistry. For a molecule like (2-Bromo-4-iodophenyl)methanamine, future research will likely pivot towards greener alternatives to traditional multi-step syntheses which often involve harsh reagents and generate significant waste.

A key area of exploration is the application of biocatalysis . Enzymes, such as transaminases and halogenases, offer high selectivity under mild reaction conditions. mdpi.comnih.govnih.gov Research could focus on identifying or engineering enzymes capable of directly aminating a pre-halogenated benzene (B151609) ring or selectively halogenating a benzylamine (B48309) precursor. For instance, engineered L-proline cis-4-hydroxylases have been shown to perform halogenation, a principle that could be adapted for this specific substrate. mdpi.com The use of multi-enzyme cascades, where several reaction steps are performed in a single pot, could further enhance the efficiency and sustainability of the synthesis. researchgate.netresearchgate.net

Another avenue lies in the use of alternative, greener solvents and reaction conditions. Supercritical fluids, ionic liquids, or even solvent-free reaction conditions could be investigated to reduce the environmental footprint of the synthesis. The principles of green chemistry, such as atom economy and the use of renewable feedstocks, will be central to these developments.

Exploration of Novel Catalytic Systems for Selective Transformations

The differential reactivity of the C-Br and C-I bonds in this compound presents a significant opportunity for the development of novel catalytic systems that can achieve highly selective transformations. This regioselectivity is crucial for the synthesis of complex, unsymmetrically substituted aromatic compounds. researchgate.net

Palladium-catalyzed cross-coupling reactions are a well-established tool for C-C and C-N bond formation. Future research could focus on developing palladium catalysts with ligands that can exquisitely differentiate between the bromo and iodo substituents. For example, systems that enable selective C(sp²)-I cross-coupling while leaving the C-Br bond intact have been reported for bromo(iodo)arenes and could be adapted for this molecule. researchgate.netnih.gov The Catellani reaction, which utilizes palladium/norbornene catalysis, offers a powerful method for the difunctionalization of aryl halides and could be explored for the simultaneous functionalization at the ipso- and ortho-positions. researchgate.netuchicago.eduuchicago.edu

Copper-catalyzed reactions also hold significant promise. Copper catalysts are generally less expensive and less toxic than their palladium counterparts. Research into copper-catalyzed systems for the selective amination, arylation, or borylation at either the bromo or iodo position is a promising direction. acs.orgorganic-chemistry.orgrsc.orgnih.gov For instance, copper-catalyzed enantioselective aza-Friedel-Crafts reactions have been used for the synthesis of chiral benzylamines. nih.gov

The following table summarizes potential catalytic systems and their targeted selective transformations on this compound:

Catalytic SystemTarget TransformationPotential Selectivity
Palladium/Ligand ComplexSuzuki, Buchwald-Hartwig, Sonogashira CouplingSelective for C-I or C-Br bond
Copper/Ligand ComplexUllmann Condensation, C-N Coupling, BorylationSelective for C-I or C-Br bond
Nickel-based CatalystsCross-electrophile CouplingC(sp²)-I selective coupling
Dual Catalysis (e.g., Photo-redox/Metal)Novel bond formationsDependent on catalytic cycles

Integration into Continuous Flow Chemistry Platforms

Continuous flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and easier scalability. rsc.orgnih.govyoutube.com For the synthesis and subsequent functionalization of this compound, the adoption of flow chemistry platforms represents a significant leap forward.

The synthesis of this compound likely involves energetic and potentially hazardous intermediates. Flow reactors, particularly microreactors , can mitigate these risks by handling small volumes of reactants at any given time under tightly controlled conditions. anton-paar.comstevens.eduwiley.comresearchgate.netmdpi.com This is especially relevant for exothermic reactions like halogenations or organometallic reactions. rsc.orgyoutube.com

Furthermore, multi-step syntheses can be "telescoped" in a continuous flow setup, where the output of one reactor directly feeds into the next. This eliminates the need for intermediate purification steps, saving time, resources, and reducing waste. For example, a flow process could be designed for the initial synthesis of the halogenated ring, followed by in-line reduction of a nitrile or another precursor to the methanamine group, and then a subsequent selective cross-coupling reaction. The integration of in-line purification and analysis would further streamline the manufacturing process. nih.gov

Advanced Material Science Applications (e.g., polymer precursors, optoelectronic materials)

The unique combination of reactive sites on this compound makes it an attractive building block for advanced materials. The bromo and iodo groups can serve as handles for polymerization reactions, while the amine functionality can be used to tune the material's properties or for post-polymerization modification.

This compound could serve as a monomer or a precursor for functional polymers . For instance, through sequential, selective cross-coupling reactions, it could be incorporated into conjugated polymers for applications in organic electronics. The presence of heavy atoms like bromine and iodine could influence the photophysical properties of these materials, potentially leading to novel optoelectronic materials with applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or sensors. researchgate.netresearchgate.netrsc.orgnih.gov Research in this area would involve the synthesis of polymers containing this unit and the characterization of their optical and electronic properties.

The amine group offers a site for further functionalization, allowing for the creation of cross-linked polymers or materials with specific surface properties. For example, iodine-functionalized hypercrosslinked polymers have been shown to act as recyclable catalysts. rsc.org

Synergistic Approaches Combining Experimental and Computational Chemistry

The complexity of the reactions involving this compound necessitates a close collaboration between experimental and computational chemistry. Computational methods, such as Density Functional Theory (DFT), can provide deep insights into reaction mechanisms, predict regioselectivity, and guide the design of new catalysts and materials. researchgate.net

For instance, computational studies can be employed to:

Predict the regioselectivity of electrophilic aromatic substitution or cross-coupling reactions by analyzing the electronic structure and steric factors of the substrate and intermediates. researchgate.net

Elucidate reaction mechanisms of novel catalytic transformations, helping to optimize reaction conditions and catalyst design.

Screen potential catalysts in silico before undertaking extensive experimental work, thereby saving time and resources.

Predict the optoelectronic properties of polymers derived from this compound, guiding the synthesis of materials with desired characteristics.

The synergy between experimental validation and computational prediction will be crucial for accelerating the discovery and development of new applications for this versatile chemical compound.

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